molecular formula C4H9O7P B1193933 D-Threose 4-phosphate

D-Threose 4-phosphate

Cat. No.: B1193933
M. Wt: 200.08 g/mol
InChI Key: NGHMDNPXVRFFGS-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-threose 4-phosphate is a threose phosphate. It derives from a D-threose.

Scientific Research Applications

Enzyme-Catalyzed Reactions and Mechanisms

D-Threose 4-phosphate's interaction with enzymes reveals insights into biochemical processes. For instance, its interaction with 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS) highlights mechanistic differences between DAH7PS-catalyzed reactions and those catalyzed by related enzymes (Ahn et al., 2005). Similarly, research on an enzyme from beef liver demonstrates its role in converting D-erythrose 4-phosphate to D-erythrulose 4-phosphate and this compound (Terada et al., 1985). The enzymatic isomerization and epimerization mechanisms involving D-erythrose 4-phosphate have been further elucidated, providing deeper understanding of these biochemical processes (Hosomi et al., 1986).

Genetic Polymer Research

This compound is significant in the study of genetic polymers. For example, α-l-threofuranosyl nucleic acid (TNA), which replaces the ribose sugar in RNA with a threose sugar, is a focus of research. The synthesis and polymerase recognition of 2'-deoxy-α-l-threofuranosyl nucleoside 3'-triphosphates (dtNTPs) are crucial in understanding TNA's role in genetic material evolution (Bala et al., 2018).

Biochemical Synthesis and Molecular Analysis

The role of this compound in biochemical synthesis and molecular analysis is notable. Its use in the enzymatic synthesis of valuable substrates like D-xylulose 5-phosphate (Zimmermann et al., 1999) and in the study of enzymes like D-ribose-5-phosphate isomerase from Pyrococcus horikoshii (Ishikawa et al., 2002) highlights its importance in understanding biochemical pathways.

Metabolic Pathways and Enzyme Function

This compound plays a critical role in elucidating metabolic pathways and enzyme functions. It aids in understanding the regulation of pathways like the methyl-D-erythritol 4-phosphate pathway in plants (Cordoba et al., 2009) and the structure-function relationship of enzymes in the Leloir pathway for galactose metabolism (Holden et al., 2005).

Rare Sugar Bioconversion

This compound contributes to the study of rare sugar bioconversion. Phosphate sugar isomerases, important in microbial sugar metabolism, utilize substrates like this compound for the production of rare sugars, offering potential in various applications (Kim et al., 2020).

Properties

Molecular Formula

C4H9O7P

Molecular Weight

200.08 g/mol

IUPAC Name

[(2R,3S)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate

InChI

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4-/m1/s1

InChI Key

NGHMDNPXVRFFGS-QWWZWVQMSA-N

Isomeric SMILES

C([C@H]([C@@H](C=O)O)O)OP(=O)(O)O

SMILES

C(C(C(C=O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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